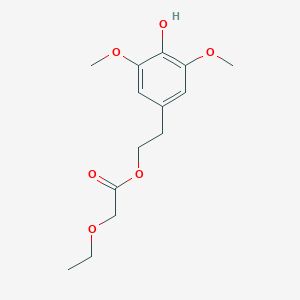![molecular formula C11H14O B15166225 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene CAS No. 213035-11-1](/img/structure/B15166225.png)
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring substituted with a propan-2-yl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene typically involves the cyclotetramerization of propargyl alcohol. This reaction is catalyzed by nickel(0) and proceeds through a (2 + 2 + 2 + 2) cycloaddition mechanism . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclooctatetraene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclooctane derivatives.
Substitution: Substituted cyclooctatetraene derivatives.
Aplicaciones Científicas De Investigación
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic processes and biochemical pathways, influencing the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Cyclooctatetraene: A parent compound with similar structural features but lacking the propan-2-yl ether substitution.
1,4,5,8-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: A derivative with hydroxymethyl groups, exhibiting different reactivity and applications.
1,2,5,6-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: Another isomer with distinct properties and uses.
Uniqueness: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
213035-11-1 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
propan-2-yloxycyclooctatetraene |
InChI |
InChI=1S/C11H14O/c1-10(2)12-11-8-6-4-3-5-7-9-11/h3-10H,1-2H3 |
Clave InChI |
STQHOTJYSMYHPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)

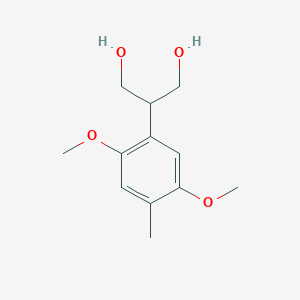
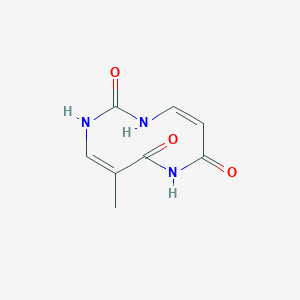
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
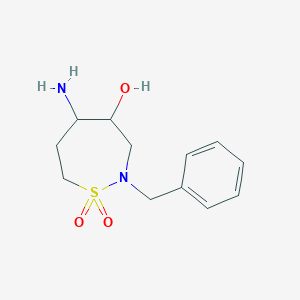
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
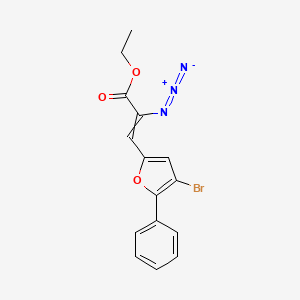
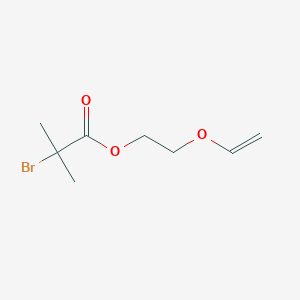
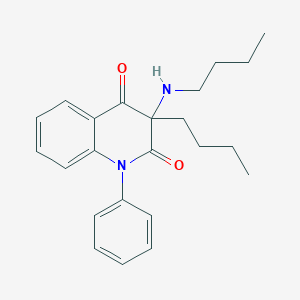
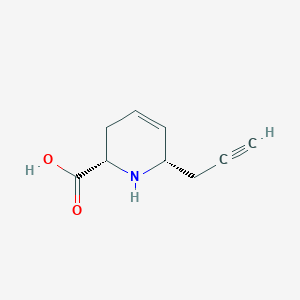
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
